
Érythromycine seco
Vue d'ensemble
Description
Seco Erythromycin is a derivative of erythromycin, a macrolide antibiotic that is widely used to treat bacterial infections. Erythromycin was first discovered in 1952 and has since become a crucial antibiotic due to its broad-spectrum activity against various bacterial pathogens. Seco Erythromycin is an intermediate in the synthesis of erythromycin and its derivatives, playing a vital role in the production of these important antibiotics .
Applications De Recherche Scientifique
Seco Erythromycin has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of erythromycin and its derivatives. In biology and medicine, Seco Erythromycin and its derivatives are used to study bacterial protein synthesis and develop new antibiotics. Industrially, Seco Erythromycin is used in the large-scale production of erythromycin and its formulations, which are essential for treating bacterial infections .
Mécanisme D'action
Target of Action
Seco Erythromycin, like its parent compound Erythromycin, primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .
Mode of Action
Seco Erythromycin acts by inhibiting protein synthesis in susceptible bacterial organisms . It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes . This binding blocks the peptide chain synthesis, ultimately inhibiting protein synthesis . This mode of action is bacteriostatic, meaning it prevents the bacteria from growing and multiplying .
Biochemical Pathways
It is known that erythromycin, and likely its seco derivative, interferes with the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it disrupts the normal function of the ribosome and prevents the formation of new proteins . This disruption can affect various downstream effects, including the growth and replication of the bacteria .
Pharmacokinetics
Erythromycin is known to be easily absorbed through the gastrointestinal system once orally administered . Its bioavailability depends on the ester type and ranges between 30% and 65% . Erythromycin is primarily metabolized in the liver, with less than 5% excreted unchanged . The elimination half-life is approximately 1.5 hours . These properties may vary for seco Erythromycin and would need to be confirmed through further studies.
Result of Action
The result of seco Erythromycin’s action is the inhibition of bacterial growth. By preventing protein synthesis, the bacteria are unable to grow and replicate, which helps control the spread of the infection . This makes seco Erythromycin effective against a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria .
Action Environment
The action of seco Erythromycin, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other antibiotics or substances can potentially affect its efficacy . Additionally, the pH and temperature of the environment can impact the stability of the compound
Analyse Biochimique
Biochemical Properties
Seco Erythromycin plays a significant role in biochemical reactions, particularly in the synthesis of Erythromycin A . It interacts with various enzymes and proteins during this process . The nature of these interactions is complex and involves a series of conformational changes .
Cellular Effects
The effects of Seco Erythromycin on cellular processes are primarily related to its role in the synthesis of Erythromycin A . It influences cell function by participating in the biosynthesis of this antibiotic, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Seco Erythromycin exerts its effects at the molecular level through a series of binding interactions with biomolecules . It is involved in enzyme activation during the synthesis of Erythromycin A . These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of Seco Erythromycin can change over time in laboratory settings
Metabolic Pathways
Seco Erythromycin is involved in the metabolic pathways leading to the synthesis of Erythromycin A . It interacts with various enzymes and cofactors during this process
Transport and Distribution
The transport and distribution of Seco Erythromycin within cells and tissues are complex processes that involve various transporters and binding proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Seco Erythromycin involves the macrolactonization of seco acids. This process includes the activation of terminal functional groups in the seco acid to facilitate cyclization. Common methods for macrolactonization include the use of activating agents such as diethyl azodicarbonate, pyridinium chlorochromate, and camphorsulfonic acid . The reaction conditions typically involve heating under reflux to achieve the desired cyclization.
Industrial Production Methods
Industrial production of Seco Erythromycin follows similar synthetic routes but on a larger scale. The process involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, which is then chemically modified to obtain Seco Erythromycin. The fermentation process is optimized to maximize yield, and the subsequent chemical modifications are carried out under controlled conditions to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Seco Erythromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of Seco Erythromycin into its active forms and derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various erythromycin derivatives, such as erythromycin A, B, and C. These derivatives exhibit different pharmacological properties and are used to treat a wide range of bacterial infections .
Comparaison Avec Des Composés Similaires
Seco Erythromycin is unique compared to other similar compounds due to its specific role as an intermediate in the synthesis of erythromycin and its derivatives. Similar compounds include other macrolide antibiotics such as azithromycin, clarithromycin, and spiramycin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacological properties . For example, azithromycin has a longer half-life and better tissue penetration compared to erythromycin, making it more effective for certain infections .
List of Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
- Roxithromycin
- Telithromycin
Seco Erythromycin’s unique role in the synthesis of erythromycin and its derivatives highlights its importance in the development of new antibiotics and the treatment of bacterial infections.
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R,8R,10R,11R,12R,13R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69NO14/c1-14-25(39)37(10,47)30(42)20(4)27(40)18(2)16-35(8,46)32(52-34-28(41)24(38(11)12)15-19(3)49-34)21(5)29(22(6)33(44)45)51-26-17-36(9,48-13)31(43)23(7)50-26/h18-26,28-32,34,39,41-43,46-47H,14-17H2,1-13H3,(H,44,45)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOWQTSULPOIHU-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C(C(C)C(=O)C(C)CC(C)(C(C(C)C(C(C)C(=O)O)OC1CC(C(C(O1)C)O)(C)OC)OC2C(C(CC(O2)C)N(C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@](C)([C@@H]([C@@H](C)C(=O)[C@H](C)C[C@](C)([C@@H]([C@@H](C)[C@@H]([C@@H](C)C(=O)O)O[C@H]1C[C@@]([C@H]([C@@H](O1)C)O)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747713 | |
| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143416-84-6 | |
| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


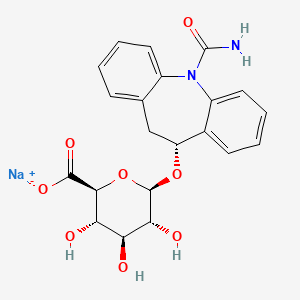

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
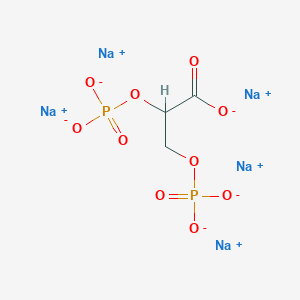
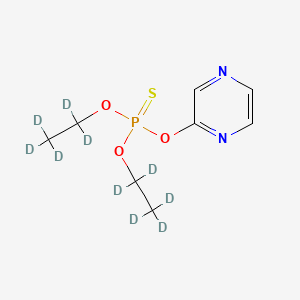
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)
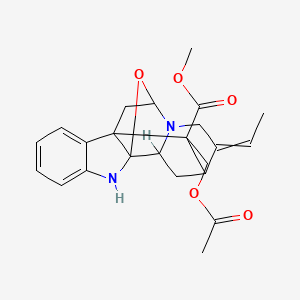
![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)


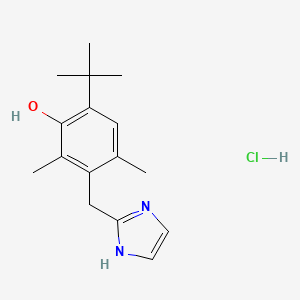
![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
